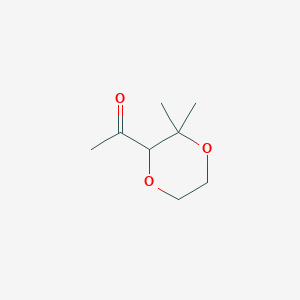
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-ol is1S/C8H16O3/c1-6(9)7-8(2,3)11-5-4-10-7/h6-7,9H,4-5H2,1-3H3 . This code provides information about the number and type of atoms in the molecule, as well as their connectivity. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the purity, storage temperature, and physical form of 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-ol have been reported .Applications De Recherche Scientifique
Generation of Dioxiranes
Biacetyl reacts with oxone to generate bis-dioxirane and mono-dioxirane, including the compound 1-(3-methyl-dioxiran-3-yl)ethanone. These compounds demonstrate a difference in stability due to the alpha-dioxiranyl effect in bis-dioxirane and a destabilizing effect in mono-dioxirane (Sawwan & Greer, 2006).
Photochemical Study in Lignin Model
The photochemistry of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, a lignin model dimer, was examined, revealing its transformation into various compounds under different conditions. The study contributes to understanding the photochemical behavior of similar compounds (Castellan et al., 1990).
Synthesis and Biological Activities
A novel synthesis of 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl)propylidene semicarbazone Mannich base derivatives was achieved. These analogues exhibit significant anti-diabetic and anti-inflammatory activities, demonstrating the compound's potential in medicinal chemistry (Gopi & Dhanaraju, 2018).
Vibrational Analysis Using DFT Calculations
Vibrational spectra of 1-(2,5-dimethyl-furan-3-yl)-ethanone were obtained using Density Functional Theory (DFT) calculations. This work contributes to the spectroscopic characterization of similar compounds (Srikanth et al., 2019).
Catalysis in Chemical Reactions
The reaction of 1-Acyl- and Aroyl-2-hydroxy-3,3-dimethylindolines with Arylamines, catalyzed by BF3·Etherate, led to the formation of Dihydroindolo[1,2-c]quinazoline derivatives, showcasing the role of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone in catalyzing complex chemical reactions (Harano et al., 2007).
Condensations in Renewable Chemicals
The condensation of glycerol with various acetals, investigated for the conversion of renewable chemicals, illustrates the utility of compounds like 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone in creating novel platform chemicals (Deutsch et al., 2007).
Safety and Hazards
The safety and hazards of a compound are typically determined by its Material Safety Data Sheet (MSDS). For example, the MSDS for 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-ol indicates that it has hazard statements H315, H319, and H335, and it has precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)7-8(2,3)11-5-4-10-7/h7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYRWJPEGHFXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(OCCO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2568338.png)

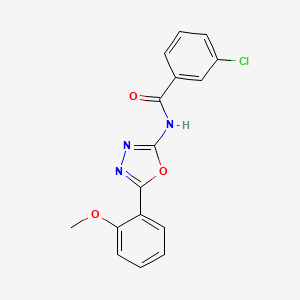
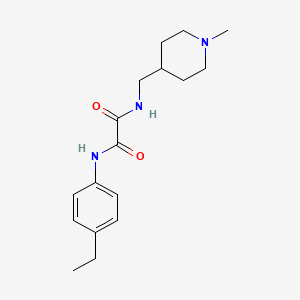

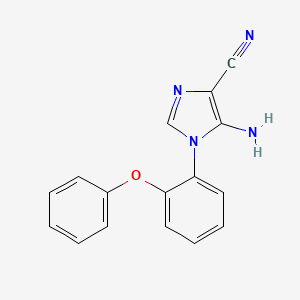
![N-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2568346.png)
![3-(5-Benzo[1,3]dioxol-5-ylmethylene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-phenyl-propionamide](/img/structure/B2568348.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B2568352.png)
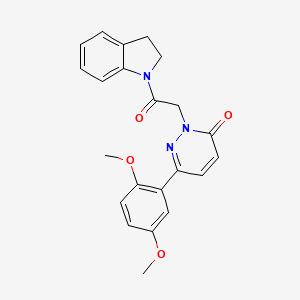
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2568356.png)
